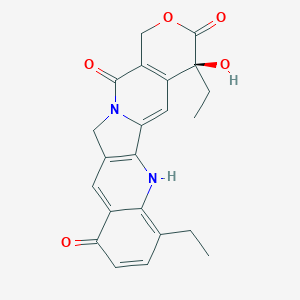

12-Ethyl-9-hydroxycamptothecin

Overview

Description

12-Ethyl-9-hydroxycamptothecin is a semisynthetic derivative of camptothecin (CPT), a natural alkaloid isolated from Camptotheca acuminata. It functions as a DNA topoisomerase I (Topo I) inhibitor by stabilizing the Topo I-DNA cleavage complex, leading to DNA damage and apoptosis . Notably, naming discrepancies exist in literature:

- This compound (CAS 119577-28-5) is distinct from 7-Ethyl-10-hydroxycamptothecin (SN38) (CAS 86639-52-3), the active metabolite of irinotecan (CPT-11). The numbering difference arises from structural isomerism, where ethyl and hydroxyl groups occupy positions 12/9 versus 7/10, respectively .

- While some sources erroneously equate this compound with SN38 , this article distinguishes them based on structural and pharmacological data.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Ethyl-9-hydroxycamptothecin involves several steps, starting from camptothecinThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate these modifications .

Industrial Production Methods: Industrial production of this compound is often carried out through semi-synthetic routes, starting from naturally extracted camptothecin. The process involves multiple purification steps to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 12-Ethyl-9-hydroxycamptothecin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to create derivatives for further study .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Various nucleophiles can be used under basic or acidic conditions to introduce different functional groups.

Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially unique biological activities .

Scientific Research Applications

12-Ethyl-9-hydroxycamptothecin has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the reactivity and modification of camptothecin derivatives.

Biology: Investigated for its effects on cellular processes, particularly DNA replication and repair.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.

Mechanism of Action

The primary mechanism of action of 12-Ethyl-9-hydroxycamptothecin involves the inhibition of DNA topoisomerase I. This enzyme is crucial for relieving torsional strain in DNA during replication and transcription. By stabilizing the complex between topoisomerase I and DNA, this compound induces DNA damage, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Camptothecin Derivatives

Structural and Pharmacological Differences

Mechanism and Efficacy

- This compound: Shares CPT's Topo I inhibition mechanism but lacks significant potency improvements over CPT .

- SN38: Demonstrates 1,000-fold greater cytotoxicity than irinotecan in vitro, achieving 50% DNA relaxation inhibition at 1 µM versus 1 mM for CPT-11 . This potency arises from optimal positioning of ethyl and hydroxyl groups, enhancing Topo I binding .

- 9-Nitrocamptothecin: Exhibits improved solubility and oral bioavailability compared to CPT, with alkyl esters (e.g., 9-nitrocamptothecin hexanoate) enhancing tissue distribution in murine models .

Pharmacokinetics and Toxicity

- SN38 : Rapidly glucuronidated to SN38G in the liver, reducing systemic toxicity but contributing to dose-limiting diarrhea via biliary excretion . High biliary SN38 concentrations correlate with grade 3–4 diarrhea (P = 0.0004) .

- This compound: Limited pharmacokinetic data available.

- Irinotecan: Requires carboxylesterase-mediated activation to SN38, with interpatient variability in metabolism affecting efficacy and toxicity .

Biological Activity

12-Ethyl-9-hydroxycamptothecin is a derivative of camptothecin, a well-known alkaloid recognized for its potent anticancer properties. This compound primarily acts as an inhibitor of DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. The biological activity of this compound has been extensively studied, revealing its potential in cancer therapy and other biomedical applications.

The primary mechanism by which this compound exerts its biological effects involves the inhibition of DNA topoisomerase I. This inhibition leads to the formation of DNA single-strand breaks during replication, ultimately triggering apoptosis in cancer cells. The compound's ability to stabilize the topoisomerase I-DNA complex enhances its cytotoxicity against various cancer cell lines.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies have shown that the compound can be effectively delivered via liposomal formulations, which improve its solubility and bioavailability. This enhancement allows for better targeting of tumor cells while minimizing systemic toxicity.

In Vitro Studies

Table 1 summarizes the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 (Colorectal) | 0.679 | Topoisomerase I inhibition |

| A549 (Lung) | 0.850 | Induction of apoptosis |

| MCF-7 (Breast) | 1.200 | Cell cycle arrest |

These findings indicate that this compound demonstrates significant cytotoxicity across multiple cancer types, particularly in colorectal cancer cells.

In Vivo Studies

A study involving murine models assessed the therapeutic efficacy of this compound in tumor-bearing mice. The treatment was administered intraperitoneally at a dosage of 20 mg/kg, leading to notable tumor regression and increased survival rates compared to control groups receiving saline.

Case Studies

- Case Study on Colorectal Cancer : In a preclinical trial, mice with HCT116 xenografts were treated with this compound. Results showed a significant reduction in tumor volume by approximately 50% after four doses administered every five days.

- Combination Therapy : Another study explored the effects of combining this compound with conventional chemotherapeutics like irinotecan. The combination exhibited synergistic effects, enhancing overall therapeutic outcomes and reducing resistance in colorectal cancer models.

Toxicity and Side Effects

While this compound shows promising anticancer activity, it is essential to monitor potential side effects. Common toxicities observed in animal models include mild neutropenia and gastrointestinal disturbances, which were generally reversible after treatment cessation.

Q & A

Basic Research Questions

Q. What is the mechanism of action of 12-Ethyl-9-hydroxycamptothecin, and how does it differ from other camptothecin derivatives?

- Methodological Answer : this compound inhibits DNA topoisomerase I (Topo I) by stabilizing the covalent Topo I-DNA complex, leading to DNA strand breaks during replication. Its IC50 for Topo I inhibition is 679 nM . Unlike derivatives like 10-Nitro-camptothecin, which primarily alter pharmacokinetic properties, the 12-ethyl and 9-hydroxy substitutions enhance solubility and lactone ring stability, critical for maintaining antitumor activity in physiological conditions . To confirm this mechanism, use in vitro Topo I inhibition assays with supercoiled DNA relaxation as a readout, coupled with LC-MS to monitor lactone ring integrity .

Q. Which experimental models are most suitable for evaluating this compound’s antitumor efficacy?

- Methodological Answer : Prioritize xenograft models of colorectal or pancreatic cancer, as camptothecin derivatives show tissue-specific efficacy due to differential expression of drug transporters (e.g., ABCG2). For acute inflammation or diabetes-related studies, LPS-induced macrophage models can assess anti-inflammatory effects via cytokine profiling (e.g., TNF-α, IL-6) . Ensure models include controls for lactone ring hydrolysis (e.g., pH-adjusted buffers) to isolate compound-specific effects .

Q. How should researchers address the instability of this compound’s lactone ring in experimental setups?

- Methodological Answer : Use low-pH buffers (pH 4–5) in in vitro assays to stabilize the lactone form. For in vivo studies, employ nanoformulations (e.g., liposomes) or co-administer with albumin to prolong circulation time. Validate stability via HPLC or mass spectrometry at multiple timepoints .

Advanced Research Questions

Q. How can researchers optimize in vitro assays to resolve contradictions in this compound’s reported IC50 values across studies?

- Methodological Answer : Discrepancies often arise from lactone ring hydrolysis or variability in Topo I isoform expression. Standardize assay conditions:

- Use recombinant human Topo I (not crude extracts).

- Pre-treat compounds with serum-free media to avoid albumin binding.

- Include irinotecan (a clinically used camptothecin analog) as a positive control.

- Apply statistical models (e.g., ANOVA with post-hoc tests) to account for batch effects .

Q. What strategies are effective for enhancing this compound’s bioavailability in preclinical models?

- Methodological Answer :

- Chemical modification : Synthesize prodrugs (e.g., phosphate esters) to improve water solubility.

- Formulation : Develop PEGylated nanoparticles to bypass efflux pumps and reduce renal clearance.

- Dosing regimen : Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to identify optimal dosing intervals, ensuring sustained lactone ring integrity .

Q. How should researchers design experiments to evaluate synergistic effects between this compound and other DNA damage agents?

- Methodological Answer :

- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy (CI < 1) in cell viability assays.

- Mechanistic validation : Perform γ-H2AX immunofluorescence to confirm DNA damage amplification.

- In vivo testing: Use orthotopic models with dual-agent pharmacokinetic monitoring to avoid overlapping toxicity .

Q. What analytical approaches are recommended to resolve conflicting data on this compound’s off-target effects?

- Methodological Answer :

- Transcriptomic profiling : Conduct RNA-seq to identify differentially expressed genes in treated vs. control cells.

- Chemical proteomics : Use activity-based protein profiling (ABPP) to map off-target interactions.

- Cross-species validation : Compare results in human cell lines and murine models to distinguish species-specific effects .

Q. Methodological Best Practices

Q. How can researchers ensure reproducibility in studies involving this compound?

- Guidelines :

- Document lactone stability : Report pH, temperature, and storage conditions for all experiments.

- Validate Topo I inhibition : Include a dose-response curve with irinotecan as a reference.

- Data transparency : Share raw HPLC/MS data and statistical code in supplementary materials .

Q. What statistical methods are critical for analyzing dose-response relationships in this compound studies?

- Recommendations :

- Use nonlinear regression (e.g., log(inhibitor) vs. response curves) to calculate IC50.

- Apply the Benjamini-Hochberg correction for multi-parametric assays (e.g., cytokine panels).

- For in vivo data, use mixed-effects models to account for inter-animal variability .

Properties

IUPAC Name |

(19S)-5,19-diethyl-8,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O5/c1-3-11-5-6-17(25)13-7-12-9-24-16(19(12)23-18(11)13)8-15-14(20(24)26)10-29-21(27)22(15,28)4-2/h5-8,25,28H,3-4,9-10H2,1-2H3/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUQFLSWWSXTSZ-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=C(C=C1)O)C=C3CN4C(=CC5=C(C4=O)COC(=O)C5(CC)O)C3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C2C(=C(C=C1)O)C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.